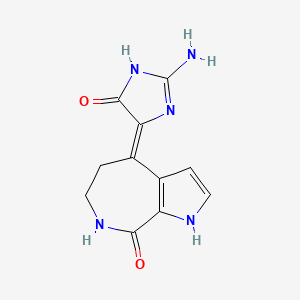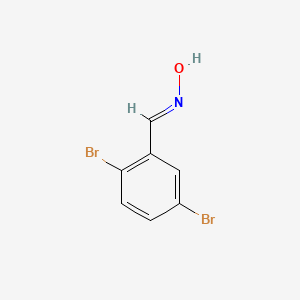![molecular formula C₂₆H₂₇N₅O₃ B1142003 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl CAS No. 1354695-84-3](/img/new.no-structure.jpg)
2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is an intermediate in the synthesis of Entecavir, an antiviral drug used in the treatment of hepatitis B . Its molecular formula is C26H27N5O3, and it has a molecular weight of 457.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] involves multiple steps. One of the key steps includes the reaction of benzyl chloromethyl ether with a suitable precursor to form the desired compound . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: An intermediate in the synthesis of Entecavir, an antiviral drug for hepatitis B.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] involves its role as an intermediate in the synthesis of Entecavir. Entecavir works by inhibiting the reverse transcriptase enzyme of the hepatitis B virus, thereby preventing viral replication. The molecular targets and pathways involved include the viral DNA polymerase and the replication machinery of the virus.
相似化合物的比较
Similar Compounds
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Uniqueness
The uniqueness of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] lies in its specific structure, which makes it a crucial intermediate in the synthesis of Entecavir. Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research and industrial applications.
属性
CAS 编号 |
1354695-84-3 |
|---|---|
分子式 |
C₂₆H₂₇N₅O₃ |
分子量 |
457.52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


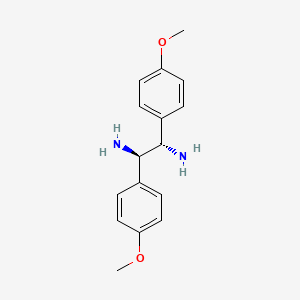
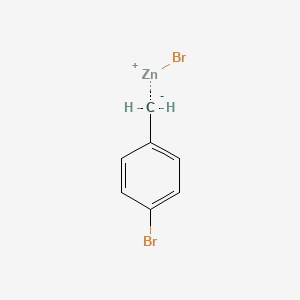
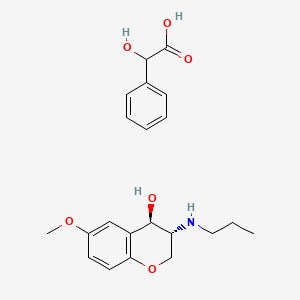

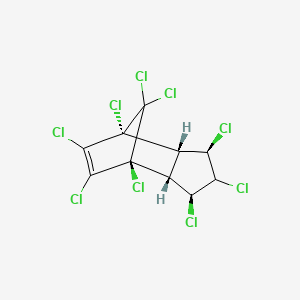
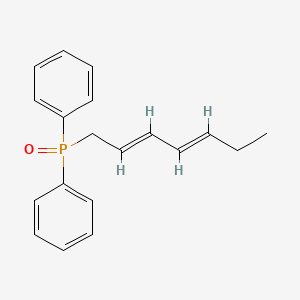
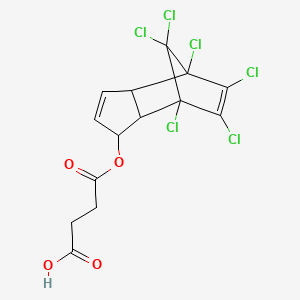

![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)
